molecular formula C8H11N B116444 2,4,6-Trimethylpyridine CAS No. 108-75-8

2,4,6-Trimethylpyridine

Cat. No. B116444
CAS RN: 108-75-8
M. Wt: 121.18 g/mol
InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine is a heterocyclic aromatic compound that is commonly used in dehydrohalogenation reactions. It is also used as a reaction solvent or chemical additive in organic reactions due to its basic properties .


Synthesis Analysis

2,4,6-Trimethylpyridine was isolated from Dippel’s oil in 1854. A synthesis can be carried out analogously to the Hantzsch’s dihydropyridine synthesis from ethyl acetoacetate (as β-ketocarbonyl compound), acetaldehyde and ammonia in the ratio 2: 1: 1 .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethylpyridine is C8H11N. It consists of a pyridine ring substituted with three methyl groups .


Chemical Reactions Analysis

2,4,6-Trimethylpyridine is commonly used in dehydrohalogenation reactions. It can react with trifluoroiodomethane in cyclopentane solution to afford 1:1 complex .


Physical And Chemical Properties Analysis

2,4,6-Trimethylpyridine is a colourless liquid with a pyridine-like smell. It has a melting point of -44.5 °C, a boiling point of 171–172 °C, and a solubility in water of 35 g·l −1 (20 °C). Its vapor pressure is 4 hPa (20 °C) and it has an acidity (pKa) of 7.43 (25 °C) .

Scientific Research Applications

  • Hydrophobic and Hydrophilic Interactions : 2,4,6-Trimethylpyridine exhibits mixed hydrophobic-hydrophilic nature, crucial in understanding solute interactions in water. It forms a clathrate-like structure in aqueous solutions, which is significant in the study of hydrophilic interactions and hydrogen bonding (Marczak & Banaś, 2001).

  • Thermodynamic Properties : The standard molar enthalpy of formation for 2,4,6-Trimethylpyridine has been derived, which is essential for understanding its thermodynamic behavior and potential applications in chemical synthesis (Silva, Matos, & Rio, 1997).

  • Purity Assessment and Purification Methods : A method for assaying the purity of 2,4,6-Trimethylpyridine, important in research applications where high purity is required, has been developed (Yaseen, 1969).

  • Isotope Effects in NMR Shifts : The isotope effects on lanthanide-induced shifts in NMR spectroscopy due to deuteriation in 2,4,6-Trimethylpyridine have been observed, aiding in advanced spectroscopic analysis (Balaban, Stânoiu, & Chiraleu, 1976).

  • Complex Formation and Volumetric Properties : The formation of complexes and aggregation in binary mixtures of 2,4,6-Trimethylpyridine with other compounds like methanol and water has been studied, revealing insights into molecular interactions and association energies (Przybyla, Lodowski, & Marczak, 2012).

  • Synthesis of Functional Materials : 2,4,6-Trimethylpyridine serves as a precursor in the synthesis of novel optoelectronic functional materials, highlighting its role in materials science (Zhenhe, 2007).

  • Crystallography and Chemical Reactions : Studies on crystal structures and chemical reactions involving 2,4,6-Trimethylpyridine enhance understanding of molecular interactions and reaction mechanisms (Foces-Foces et al., 1999).

  • Catalysis in Chemical Synthesis : Its role in oxidative ammonolysis reactions, particularly in the synthesis of cyanopyridine, underscores its significance in catalysis (Kagarlitsky & Krichevsky, 2003).

  • Polymer Science : 2,4,6-Trimethylpyridine is involved in the synthesis of heat-resistant resins, indicating its importance in the development of high-performance polymers (Bloch & Ropars, 1983).

  • Chemical Species and Intermediates : Research on α-sultones involving 2,4,6-Trimethylpyridine provides insight into reactive intermediates in chemical reactions (Morimoto, Kurihara, & Kinoshita, 2000).

  • Medical Research : In medical research, 2,4,6-Trimethylpyridine has been used in studies examining its potential as an anticancer agent, particularly when grafted onto nanoporous silica (Fazaeli et al., 2011).

Safety And Hazards

2,4,6-Trimethylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed .

properties

IUPAC Name

2,4,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3
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InChI Key

BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=C1)C)C
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Molecular Formula

C8H11N
Record name COLLIDINE
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DSSTOX Substance ID

DTXSID1051561
Record name 2,4,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
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Boiling Point

170.4 °C
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Flash Point

58 °C, 136 °F
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Solubility

Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C
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Density

0.913 @ 20 °C/20 °C
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Vapor Pressure

1.99 [mmHg], 1.99 mm Hg @ 25 °C
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Product Name

2,4,6-Trimethylpyridine

Color/Form

Colorless liquid

CAS RN

29611-84-5, 108-75-8
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Melting Point

-44.5 °C
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Synthesis routes and methods I

Procedure details

To a solution of diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate (stereoisomer A: 58 mg) in methylene chloride (0.6 ml) are added anisole (0.12 ml) and trifluoroacetic acid (0.12 ml). After 15 minutes, the reaction mixture is concentrated at room temperature, and obtained residue is dissolved in ethyl acetate, and is extracted with aqueous sodium hydrogen carbonate solution. The extract aqueous solution is cooled with ice, stirred and neutralized with 1N-hydrochloric acid to pH 2, and is extracted with ethyl acetate. The extract solution is washed with water, dried over sodium sulfate, and concentrated to one third volume. To this solution is added an equivalent amount of collidine or benzylamine, and the separated crystals are collected by filtration to give 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylic acid (stereoisomer A) collidine salt or benzylamine salt.
Name
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
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0.12 mL
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0.6 mL
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Synthesis routes and methods II

Procedure details

3.0 Moles of 2,4,6-trimethylpyridine, 4.5 moles of terephthaldehyde, 9.0 moles of acetic acid and 9.0 moles of acetic anhydride are prereacted at 140° C. for 6 hours. The reaction mixture is then cooled to 120° C. and 4.5 moles of 2-methyl-5-vinylpyridine is added. Stirring at 120° C. is continued for 8 hours. The reaction mixture is cooled, and the acetic acid is neutralized with 10% sodium hydroxide. The organic phase is separated, dissolved in tetrahydrofuran (THF) and filtered. The radical inhibitors o-aminophenol and t-butylcatechol are added at the 0.05% and 0.1% levels, respectively. VPSP is isolated by pouring the THF solution into methanol to obtain a solid precipitate. The solid is dried in vacuo to constant weight. The material thus obtained has a melting point exotherm by DSC at 99° C. and a molecular weight of greater than 3000 as determined by vapor pressure osmometry.
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9 mol
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4.5 mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,370
Citations
F Meng, S Bi, Z Sun, D Wu… - Angewandte Chemie …, 2022 - Wiley Online Library
Knoevenagel condensation is a powerful tool for the construction of vinylene‐linked covalent organic frameworks. Herein, we established a concise approach to vinylene‐linked COFs …
Number of citations: 20 onlinelibrary.wiley.com
RW Binkley, MG Ambrose - The Journal of Organic Chemistry, 1983 - ACS Publications
The reaction of trifluoromethanesulfonic an-hydride with 2, 6-dimethyl-and 2, 4, 6-trimethylpyridine produces compounds in which a methyl hydrogen is re-placed by either a …
Number of citations: 37 pubs.acs.org
C Foces-Foces, AL Llamas-Saiz, P Lorente… - … Section C: Crystal …, 1999 - scripts.iucr.org
The crystal structures of three 1: 1 adducts of 2, 4, 6-trimethylpyridine with benzoic acid, CsHtIN. C7H¢, O2,(I), 2-nitrobenzoic acid, CsH12N*. CvH4NO4-,(II), and 3, 5-dinitrobenzoic acid…
Number of citations: 22 scripts.iucr.org
MS Holm, S Svelle, F Joensen, P Beato… - Applied Catalysis A …, 2009 - Elsevier
A series of desilicated ZSM-5 catalysts previously shown to have improved catalytic performance in the MTG (methanol-to-gasoline) reaction [M. Bjørgen, F. Joensen, MS Holm, U. …
Number of citations: 298 www.sciencedirect.com
K Takaku, H Shinokubo, K Oshima - Tetrahedron letters, 1996 - Elsevier
Whereas iodonium ion-induced intramolecular cyclization of 3-butenyldiphenylsilanol proceeded via exo mode cyclization to give 5-iodomethyl-2,2-diphenyl-1-oxa-2-silacyclopentane …
Number of citations: 40 www.sciencedirect.com
MAS Goher, FA Mautner - Polyhedron, 1996 - Elsevier
Two monomeric complexes of copper(II) azide with 2,4,6-trimethylpyridine and 3-ethyl-4-methylpyridine, namely trans-diazidobis(s-collidine)copper(II) (1) and azidotetrakis-(β-collidine)…
Number of citations: 19 www.sciencedirect.com
H Zhao, Y Zhang, Z Yuan - Electroanalysis: An International …, 2002 - Wiley Online Library
The voltammetric behavior of norepinephrine at poly(2,4,6‐trimethylpyridine) modified glassy carbon electrode was studied by cyclic voltammetry. The polymer film modified electrode …
DW Larsen, AL Allred - The Journal of Physical Chemistry, 1965 - ACS Publications
Reagents. Trichlorofluoromethane, obtained from the K and K Laboratories, Inc., was used without fur-ther purification and at concentrations no greater than 1% by weight. …
Number of citations: 48 pubs.acs.org
P Barczyński, Z Dega-Szafran… - Journal of the Chemical …, 1987 - pubs.rsc.org
The practical molal osmotic coefficients of 2,4,6-trimethylpyridine complexes with dichloroacetic and 2,2-dichloropropionic acid in benzene solutions over the concentration range 0.05–…
Number of citations: 10 pubs.rsc.org
CJ Li, Z Lin, L Yun, YL Xie, JD Leng, YC Ou… - CrystEngComm, 2010 - pubs.rsc.org
Hydrothermal reactions of 2,3,5-trimethylpyridine (2,3,5-tmpy) yielded two pyridinecarboxylates, 3,5-dimethyl-2-pyridinecarboxylate (2-dmpya) and 3-methyl-2,5-pyridine dicarboxylate (2…
Number of citations: 22 pubs.rsc.org

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